(S)-5-(Hydroxymethyl)-2-pyrrolidinone

Vue d'ensemble

Description

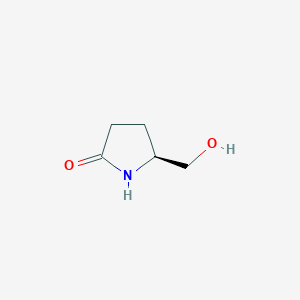

(S)-5-(Hydroxymethyl)-2-pyrrolidinone (CAS: 17342-08-4) is a chiral pyrrolidinone derivative with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Its structure features a five-membered lactam ring with a hydroxymethyl group at the 5-position in the (S)-configuration. This compound is commercially available (e.g., 98% purity from Sigma-Aldrich) and is utilized in organic synthesis, coordination chemistry, and pharmaceutical research due to its reactive hydroxymethyl group and stereochemical specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone typically involves the reduction of 5-formyl-2-pyrrolidinone. One common method is the catalytic hydrogenation of 5-formyl-2-pyrrolidinone using a chiral catalyst to ensure the production of the (s)-enantiomer. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the enantiomeric purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-5-(Hydroxymethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form 5-formyl-2-pyrrolidinone.

Reduction: The compound can be further reduced to form 5-methyl-2-pyrrolidinone.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 5-formyl-2-pyrrolidinone

Reduction: 5-methyl-2-pyrrolidinone

Substitution: Various substituted pyrrolidinone derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis Applications

(S)-5-(Hydroxymethyl)-2-pyrrolidinone is primarily utilized as a building block in the synthesis of various compounds:

- Synthesis of Diaminovaleric Acids :

- Enantioselective Catalysis :

- Optically Active Compounds :

Case Study 1: Synthesis of Chiral Ligands

A study published in MDPI explored the synthesis of new optically active 2-pyrrolidinones starting from this compound. The research detailed the use of this compound as a chiral synthon, leading to the development of ligands with enhanced enantioselectivity for catalytic processes. The results indicated improved yields and selectivity in asymmetric reactions when using these newly synthesized ligands .

Case Study 2: Pharmaceutical Intermediates

Another investigation highlighted the use of this compound in the synthesis of diaminovaleric acids. The study emphasized its role as a critical intermediate for developing several pharmaceutical agents, showcasing its utility in drug discovery and development processes .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Building block for diaminovaleric acids and other bioactive compounds |

| Enantioselective Catalysis | Creation of bidentate nitrogen ligands for asymmetric synthesis |

| Development of Optically Active Compounds | Synthesis of novel 2-pyrrolidinones with therapeutic potential |

Mécanisme D'action

The mechanism of action of (S)-5-(Hydroxymethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and neuroprotection, although the exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (S)- vs. (R)-5-(Hydroxymethyl)-2-pyrrolidinone

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (S)-5-(Hydroxymethyl)-2-pyrrolidinone | 17342-08-4 | C₅H₉NO₂ | 115.13 | (S)-configuration; used in asymmetric synthesis and chiral ligand preparation |

| (R)-5-(Hydroxymethyl)-2-pyrrolidinone | 66673-40-3 | C₅H₉NO₂ | 115.13 | (R)-configuration; potential differences in biological activity or reactivity |

Key Differences : The enantiomers exhibit identical physical properties but differ in optical rotation and stereochemical interactions. The (S)-enantiomer is more commonly referenced in synthetic applications, though both may serve as chiral building blocks .

Piperidinone Analogs: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-(Hydroxymethyl)-5-phenylpiperidin-2-one | 1909308-61-7 | C₁₂H₁₅NO₂ | 205.25 | Six-membered lactam ring; phenyl group enhances lipophilicity |

Comparison: The piperidinone derivative’s larger ring size and phenyl substitution increase its molecular weight and hydrophobicity, making it suitable for drug discovery and material science applications .

Functional Group Variants

Aminomethyl Derivative: (S)-5-(Aminomethyl)pyrrolidin-2-one

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (S)-5-(Aminomethyl)pyrrolidin-2-one | 145414-31-9 | C₅H₁₀N₂O | 114.15 | Primary amine group; potential for nucleophilic reactions or enzyme interactions |

Comparison: Replacing the hydroxymethyl group with an aminomethyl group alters reactivity and solubility. This derivative is explored in pharmaceutical research for its amine-specific interactions .

Protected Derivatives: (S)-5-(Trityloxymethyl)-2-pyrrolidinone

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (S)-5-(Trityloxymethyl)-2-pyrrolidinone | 105526-85-0 | C₂₄H₂₃NO₂ | 357.44 | Trityl-protected hydroxymethyl; used as a synthetic intermediate |

Comparison : The trityl group protects the hydroxymethyl group during synthesis, enabling selective deprotection in multistep reactions. This derivative requires careful handling due to skin/eye irritation hazards .

Ester Derivatives: this compound p-Toluenesulfonate

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound p-toluenesulfonate | 51693-17-5 | C₁₂H₁₅NO₄S | 277.32 | Tosylate ester; improves crystallinity and stability for purification |

Comparison : The tosylate derivative enhances handling and stability, often serving as a precursor in prodrug design or salt formation .

Activité Biologique

(S)-5-(Hydroxymethyl)-2-pyrrolidinone, with the CAS number 17342-08-4, is a chiral compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 115.13 g/mol

Melting Point: 79-80 °C

Optical Activity: [α]20/D +30° in ethanol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidinones with hydroxymethyl groups under controlled conditions. Various methods have been developed to achieve high yields and enantiomeric purity, often employing chiral auxiliaries or catalysts to ensure stereoselectivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its potential as an antibacterial agent:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Bacillus cereus | ≤ 25 |

| Pseudomonas aeruginosa | ≤ 25 |

In particular, its effectiveness against Staphylococcus aureus is noteworthy, showing activity comparable to established antibiotics like ciprofloxacin (MIC = 2.5 μM) .

Cytotoxic Effects

Studies have also reported the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (colon cancer) | 2.8 |

| MCF-7 (breast cancer) | 1.75 - 9.46 |

| HeLa (cervical cancer) | Not specified |

These findings suggest that this compound may play a role in cancer therapy, potentially serving as a lead compound for further drug development .

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: It may influence signaling pathways such as NF-κB and Nrf2, contributing to its anti-inflammatory effects.

- Cytoprotective Mechanisms: These mechanisms are crucial in preventing cellular damage in various pathological conditions .

Case Studies

-

Antibacterial Study:

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in treating infections caused by resistant strains. -

Cytotoxicity Assessment:

Another investigation focused on the cytotoxic properties of this compound on HCT-116 cells. The study revealed that treatment with this compound led to increased apoptosis rates, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-5-(Hydroxymethyl)-2-pyrrolidinone in laboratory settings?

- Methodological Answer : The compound can be synthesized via stereospecific pathways using intermediates like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one. Mild reaction conditions (e.g., room temperature) and trityl protecting groups help retain stereochemical integrity during substitution at the pyrrolidinone moiety. Post-synthesis, deprotection under controlled acidic or reductive conditions yields the target compound. Characterization via NMR (1H/13C) and chiral HPLC confirms purity and configuration .

Q. How should researchers handle this compound to mitigate safety risks?

- Methodological Answer : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) due to incompatibility risks . Use PPE (gloves, goggles) to prevent skin/eye irritation, as indicated by GHS warnings . For spills, adsorb with inert materials like sand or vermiculite, and dispose via authorized hazardous waste protocols . Ventilation and fume hoods are critical during synthesis to limit inhalation exposure .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : 1H/13C NMR for backbone analysis, FT-IR for functional group identification (e.g., hydroxymethyl, lactam carbonyl).

- Stereochemical Purity : Chiral HPLC or polarimetry to verify enantiomeric excess.

- Purity Assessment : GC-MS or LC-MS to detect impurities; melting point analysis for crystalline derivatives .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of derivatives with multiple chiral centers?

- Methodological Answer : Use chiral auxiliaries (e.g., trityl groups) to stabilize intermediates and prevent racemization . Asymmetric catalysis (e.g., organocatalysts) or enzymatic resolution may enhance enantioselectivity. Monitor reactions in real-time using inline chiral HPLC to detect early stereochemical deviations .

Q. What strategies address the lack of toxicological and ecological data for this compound in risk assessments?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar pyrrolidinones (e.g., 5-methyl derivatives) to predict toxicity .

- Precautionary Measures : Assume acute toxicity (Category 4/5) and implement ALARA (As Low As Reasonably Achievable) exposure limits.

- Ecotoxicity Screening : Conduct Daphnia magna or algal growth inhibition assays to estimate environmental impact .

Q. What are the implications of hazardous decomposition products (e.g., CO, NOx) during thermal degradation studies?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to identify decomposition byproducts. Mitigate gas release via scrubbing systems (e.g., alkaline traps for NOx). Design experiments in sealed reactors with pressure monitors to prevent accidental exposure .

Q. How can researchers design biological activity studies for this compound derivatives?

- Methodological Answer : Focus on the imidazole-pyrrolidinone hybrid framework (as in synthesized analogs) for targeting enzymes like kinases or proteases. Use molecular docking to predict binding affinity, followed by in vitro assays (e.g., fluorescence-based inhibition tests). Prioritize derivatives with substituents at positions 1 and 5 for SAR studies .

Propriétés

IUPAC Name |

(5S)-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJEFOCIRXQKH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349207 | |

| Record name | L-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17342-08-4 | |

| Record name | (5S)-5-(Hydroxymethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17342-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Pyroglutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.